

(R)-Roscovitine-d7: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Roscovitine-d7	
Cat. No.:	B15583374	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine analogue that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1] [2][3][4][5][6] It exerts its inhibitory effect by competing with ATP for the binding site in the catalytic cleft of these kinases.[7][8] This document provides a comprehensive overview of the CDK selectivity profile of (R)-Roscovitine. While this guide specifically addresses the deuterated variant, (R)-Roscovitine-d7, it is important to note that the existing public data primarily pertains to the non-deuterated form. Deuteration is a common strategy in drug development to alter pharmacokinetic properties, and it is generally considered unlikely to significantly modify the direct enzymatic inhibitory profile. Therefore, the data presented herein for (R)-Roscovitine is expected to be largely representative of the selectivity of (R)-Roscovitine-d7.

(R)-Roscovitine has been investigated for its therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, viral infections, and inflammatory conditions.[1] [4][9] Its mechanism of action is primarily linked to the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1][4][7]

CDK Selectivity Profile of (R)-Roscovitine



The selectivity of (R)-Roscovitine has been characterized against a panel of kinases, demonstrating a clear preference for specific CDKs. The following table summarizes the quantitative data on its inhibitory activity, primarily presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

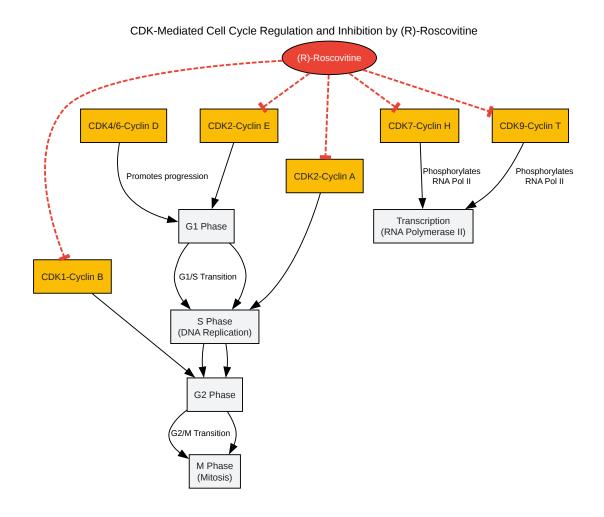
Kinase Target	IC50 (μM)	Notes
Primary Targets		
CDK2/Cyclin E	0.1 - 0.7	Potent inhibition.[1][3][10]
CDK5/p35	0.16 - 0.28	One of the most sensitive targets.[2][6][10][11]
CDK1/Cyclin B (cdc2)	0.45 - 2.7	Strong inhibition.[1][2][3][10]
CDK2/Cyclin A	0.7	Potent inhibition.[1][2][10]
CDK7/Cyclin H	0.49 - 0.8	Significant inhibition.[1][3][11]
CDK9/Cyclin T1	0.79 - 3.2	Potent inhibition.[1][3][11]
Weakly Inhibited/Insensitive Targets		
CDK4/Cyclin D1	>100	Poor inhibitor.[1][10]
CDK6/Cyclin D3	>100	Poor inhibitor.[1][10]
CDK8	Weak inhibitor	[3]
Other Kinases		
ERK1	34	Inhibited at higher concentrations.[10]
ERK2	14	Inhibited at higher concentrations.[10]

Signaling Pathway Inhibition

(R)-Roscovitine primarily targets CDKs involved in cell cycle regulation and transcription. By inhibiting these kinases, it can induce cell cycle arrest, typically at the G1/S and G2/M phases,



and promote apoptosis.[1][7][10] The diagram below illustrates the central role of CDKs in the cell cycle and the points of inhibition by (R)-Roscovitine.



Click to download full resolution via product page



Caption: Inhibition of key cell cycle and transcriptional CDKs by (R)-Roscovitine.

Experimental Protocols

The determination of the kinase selectivity profile of an inhibitor like **(R)-Roscovitine-d7** involves in vitro kinase assays. A generalized protocol for such an assay is provided below. This protocol is based on common methodologies used in the field, such as radiometric or luminescence-based assays.

Objective: To determine the IC50 value of **(R)-Roscovitine-d7** against a panel of purified kinases.

Materials:

- **(R)-Roscovitine-d7** stock solution (e.g., 10 mM in DMSO)
- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP or unlabeled ATP
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates (for radiometric assays)
- Scintillation counter (for radiometric assays) or luminometer (for luminescence-based assays)
- ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)

Procedure:



- Compound Preparation: Prepare serial dilutions of **(R)-Roscovitine-d7** in DMSO. A typical starting concentration is 100 μM, with 10-point, 3-fold serial dilutions.
- · Reaction Setup:
 - In the wells of a microplate, add the kinase reaction buffer.
 - Add the appropriate amount of the specific kinase to each well.
 - Add the serially diluted (R)-Roscovitine-d7 or DMSO (as a vehicle control) to the wells.
 - Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiation of Kinase Reaction:
 - Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. For IC50 determination, the ATP concentration should ideally be at or near the Km for each specific kinase.
- Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
- · Detection of Kinase Activity:
 - Radiometric Assay:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
 - Wash the plate to remove unincorporated [y-33P]ATP.
 - Measure the radioactivity in each well using a scintillation counter.
 - Luminescence-Based Assay (e.g., ADP-Glo™):

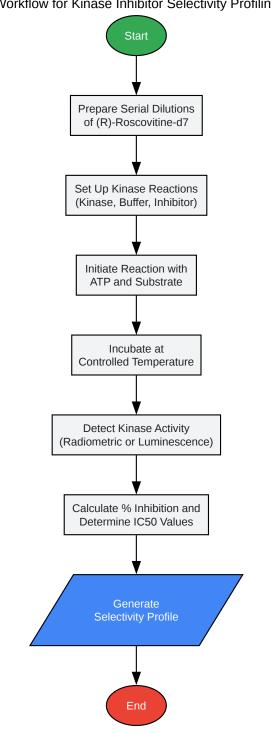


- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of kinase activity inhibition for each concentration of (R)-Roscovitine-d7 compared to the DMSO control.
 - Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the selectivity profile of a kinase inhibitor.





Workflow for Kinase Inhibitor Selectivity Profiling

Click to download full resolution via product page

Caption: A generalized workflow for determining the in vitro kinase selectivity profile.



Conclusion

(R)-Roscovitine is a selective inhibitor of a subset of cyclin-dependent kinases, with particular potency against CDK2, CDK5, CDK1, CDK7, and CDK9. Its limited activity against CDK4 and CDK6 contributes to its specific biological effects. The deuterated form, **(R)-Roscovitine-d7**, is anticipated to share this selectivity profile, making it a valuable tool for research into the therapeutic applications of CDK inhibition. The provided data and protocols offer a foundational guide for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. From Roscovitine to CYC202 to Seliciclib from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Roscovitine in cancer and other diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 9. Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]



• To cite this document: BenchChem. [(R)-Roscovitine-d7: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583374#r-roscovitine-d7-cdk-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com